N-(3-chloro-2-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-pyrimidin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-9-10(14)3-2-4-11(9)17-12(18)7-19-13-5-6-15-8-16-13/h2-6,8H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFHERCGVJVOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 4-chloropyrimidine as the primary starting materials.
Formation of Intermediate: The 3-chloro-2-methylaniline undergoes a nucleophilic substitution reaction with 4-chloropyrimidine in the presence of a base such as potassium carbonate to form an intermediate compound.
Thioether Formation: The intermediate is then reacted with a thiol reagent, such as thiourea, under basic conditions to introduce the pyrimidinylthio group.
Acetylation: Finally, the resulting compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
N-(3-chloro-2-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide has shown promising results in preclinical studies as an anticancer agent. Its structural features allow it to interact with specific biological targets involved in tumor growth and proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cancer progression .
Antimicrobial Properties
The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table summarizes the effectiveness of this compound against common pathogens, indicating its potential use in treating infections .
Neurological Applications
Recent research indicates that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : In vitro studies demonstrated that this compound could reduce oxidative stress in neuronal cells, promoting cell survival under toxic conditions .
Toxicological Studies
Preliminary toxicological assessments have indicated that while the compound shows promise, further studies are needed to evaluate long-term effects and potential toxicity levels in vivo.
Data Table: Toxicological Profile
| Endpoint | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | Non-irritant |
| Eye Irritation | Mild irritant |
These findings suggest a favorable safety profile, although comprehensive studies are essential for regulatory approval .
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Research Findings and Gaps
- Structural Insights : X-ray crystallography (e.g., ) confirms the importance of substituent positioning for molecular geometry and stability . The target compound’s structure remains unvalidated but is hypothesized to adopt a planar conformation due to aromatic stacking.
- Biological Data: Limited evidence directly links the target compound to specific activities, though analogs suggest plausible pathways for antimicrobial or enzyme-targeted studies.
- Synthetic Optimization : Yields and purity may vary depending on the reactivity of pyrimidin-4-ylthiol, necessitating further method development.
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and potential applications in therapeutic settings.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 3-chloro-2-methylaniline and pyrimidin-4-thiol.
- Formation of Intermediate : A nucleophilic substitution reaction occurs between 3-chloro-2-methylaniline and pyrimidin-4-thiol in the presence of a base, forming an intermediate.
- Thioether Formation : The intermediate is reacted with thiourea to introduce the pyrimidinylthio group.
- Acetylation : Finally, acetylation using acetic anhydride yields the desired compound.
Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure and purity of the compound.
Biological Properties
This compound exhibits several notable biological activities:
- Anti-inflammatory Activity : The compound inhibits nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines.
- Anti-tumor Activity : It has demonstrated efficacy in various cancer models by enhancing the effects of chemotherapy and radiotherapy. Its mechanism includes inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways .
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against certain pathogens .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of NF-κB : By inhibiting NF-κB activity, the compound reduces inflammation and tumor progression.
- Apoptosis Induction : It promotes apoptosis in cancer cells through caspase activation, which is crucial for programmed cell death .
- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and biofilm formation, enhancing its effectiveness against resistant strains .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Research : In vitro studies have shown that this compound significantly inhibits cell proliferation in various cancer cell lines, including breast (MCF-7) and lung cancers, with IC50 values indicating stronger effects than conventional chemotherapeutics like 5-Fluorouracil .
- Inflammation Models : Animal studies have demonstrated that treatment with this compound leads to reduced inflammatory markers in models of arthritis and colitis, suggesting its potential as an anti-inflammatory agent .
Potential Applications
The implications of this compound extend across various fields:
- Pharmaceutical Development : Its unique mechanism makes it a promising candidate for developing new therapies for cancer and inflammatory diseases.
- Biotechnology : The compound's ability to modulate biological pathways positions it as a valuable tool for research in chemical biology and drug discovery.
Limitations and Future Directions
Despite its promising biological activity, further research is required to fully understand the pharmacokinetics, long-term safety, and efficacy in clinical settings. Future studies should focus on:
- Clinical Trials : Conducting phase I/II clinical trials to evaluate safety and therapeutic efficacy in human subjects.
- Structure–Activity Relationship (SAR) Studies: Investigating modifications to enhance potency and selectivity against specific targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(3-chloro-2-methylphenyl)-2-(pyrimidin-4-ylthio)acetamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution and condensation reactions. For example:
- Substitution reaction : React a chlorinated aromatic precursor (e.g., 3-chloro-2-methylaniline) with a pyrimidine-thiol derivative under alkaline conditions to form the thioether linkage. Catalysts like K₂CO₃ or NaOH in polar aprotic solvents (e.g., DMF) are often used .
- Condensation : Introduce the acetamide moiety using cyanoacetic acid or chloroacetamide derivatives with condensing agents (e.g., DCC or EDCI) under reflux conditions .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and intramolecular interactions. The compound’s monoclinic system (e.g., space group P21/c) and unit cell parameters (e.g., a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) can be determined via single-crystal diffraction .
- FTIR and NMR : Validate functional groups (e.g., C=S stretch at ~680 cm⁻¹ in FTIR) and aromatic proton environments (e.g., δ 7.2–8.1 ppm in ¹H NMR) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and stability?
- Methodological Answer :
- HOMO-LUMO analysis : Calculate frontier molecular orbitals to assess electrophilicity/nucleophilicity. For example, a small HOMO-LUMO gap (<4 eV) suggests high reactivity .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify reactive sites (e.g., sulfur in the thioether group) .
- DFT studies : Optimize geometry and compare with experimental data (e.g., bond angles, dihedral deviations >2° may indicate conformational flexibility) .
Q. What experimental strategies address discrepancies between observed and predicted spectral data?
- Methodological Answer :
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) causing signal splitting .
- Crystallographic refinement : Cross-validate computational models with experimental data (e.g., R values <0.05 indicate high accuracy) .
- Tautomerism analysis : Use UV-Vis spectroscopy to detect equilibrium shifts in solution (e.g., keto-enol tautomerism in pyrimidine rings) .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
